Methyl 2-acetamido-2-phenylacetate
Overview
Description
“Methyl 2-acetamido-2-phenylacetate” is a synthetic compound with a molecular weight of 207.23 . Its IUPAC name is methyl (acetylamino) (phenyl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-acetamido-2-phenylacetate” is1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 2-acetamido-2-phenylacetate” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Metabolic Pathways and Genetic Differences
Research has delved into the metabolic pathways of acetaminophen, highlighting its metabolism through glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. The genetic differences in metabolism suggest varying susceptibilities to toxicity and pain alleviation, tied to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Removal Strategies
The presence of acetaminophen as a micropollutant in water bodies has raised concerns. Research has focused on its occurrence, toxicity, and transformation in different environmental compartments, as well as strategies for its removal. Advanced oxidation processes (AOPs) have been a key area of study, with acetaminophen transforming into various intermediates depending on environmental conditions, posing challenges for monitoring, detection, and adequate treatment technologies (Hoang Nhat Phong Vo et al., 2019).
Novel Mechanisms of Action
Beyond its well-known analgesic and antipyretic effects, research into acetaminophen's mechanisms of action has uncovered novel insights. It is metabolized into N-acylphenolamine (AM404), which then acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain, providing a basis for its analgesic effects. This pathway suggests that acetaminophen acts not only in the brain but also on the spinal cord, offering a broader understanding of its analgesic mechanism (N. Ohashi & T. Kohno, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, wearing protective gloves, and washing hands and other exposed skin thoroughly after handling .
properties
IUPAC Name |
methyl 2-acetamido-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPRVTLHJXZROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-2-phenylacetate |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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